molecular formula C12H17NO3S B2970173 2-Methoxyethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 351980-81-9

2-Methoxyethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2970173
CAS No.: 351980-81-9
M. Wt: 255.33
InChI Key: UIUDQLUISITCIL-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (molecular formula: C₁₂H₁₇NO₃S; molecular weight: 255.34 g/mol) is a bicyclic thiophene derivative featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a 2-amino group and a 2-methoxyethyl ester at the 3-position . This compound belongs to a broader class of 2-aminothiophenes, which are synthesized via the Gewald reaction—a multicomponent condensation involving ketones, cyanoacetates, and elemental sulfur .

Properties

IUPAC Name

2-methoxyethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-15-6-7-16-12(14)10-8-4-2-3-5-9(8)17-11(10)13/h2-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUDQLUISITCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=C(SC2=C1CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the reaction of a chlorinated benzothiophene derivative with an amino ester. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-Methoxyethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C12H17NO3S. It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. This compound is utilized in scientific research as a building block for synthesizing complex molecules like pharmaceuticals and agrochemicals. It is also studied for potential biological activities, including antimicrobial or anticancer properties, and is being explored as a therapeutic agent for various diseases. Additionally, it finds use in the development of new materials and chemical processes.

This compound shows promise in medicinal chemistry because of its structural characteristics and biological activities.

Anticancer Activity
Research suggests that benzothiophene derivatives, including this compound, may have cytostatic effects. Studies involving azomethine derivatives of similar compounds have demonstrated potential antitumor activity by inhibiting cell proliferation in various cancer cell lines.

Antitubercular and Anti-inflammatory Effects
The structure of this compound suggests it may have antitubercular and anti-inflammatory properties. Predictive models indicate that related azomethine derivatives can exhibit these activities, suggesting a need for further investigation into their mechanisms of action.

Structure-Activity Relationships
The presence of the methoxyethyl group in this compound may enhance its pharmacological profile compared to similar compounds. The methoxyethyl group influences the compound's chemical reactivity and biological activity, leading to different properties and applications.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Variations in Ester Substituents

The 2-methoxyethyl ester group distinguishes the target compound from closely related derivatives. Key comparisons include:

Compound Name Ester Group Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Methyl 211.28 Melting point: 126–129°C; used in crystallography studies
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethyl 225.31 Common intermediate for acylated derivatives (e.g., benzamido substitution)
2-Methoxyethyl derivative (target compound) 2-Methoxyethyl 255.34 Higher hydrophilicity due to ether linkage; potential for improved solubility

Key Observations :

  • The 2-methoxyethyl group introduces an ether oxygen, enhancing polarity and possibly metabolic stability compared to simple alkyl esters .

Modifications at the 2-Amino Position

The 2-amino group is a critical site for functionalization, influencing bioactivity:

Compound Name 2-Amino Substitution Key Modifications Biological Relevance Reference
Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Benzamido group Acylated amine; aromatic stacking potential Improved receptor binding in crystallographic studies
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Pyridine carboxamido group Hydrogen-bonding and π-π interactions Structural studies reveal intramolecular N–H⋯O bonds
Methyl 2-[(2,6-dimethylphenoxy)acetamido]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Bulky phenoxyacetamido group Steric hindrance and hydrophobic effects Kinase inhibition (e.g., Ag85C in Mycobacterium tuberculosis)
Target compound (unsubstituted 2-amino group) Primary amine Free NH₂ for hydrogen bonding Potential as a scaffold for further derivatization

Key Observations :

  • Acylated derivatives (e.g., benzamido, pyridine carboxamido) enhance interactions with hydrophobic pockets in target proteins .
  • The unsubstituted 2-amino group in the target compound offers flexibility for post-synthetic modifications, such as urea or thiourea formation .

Modifications to the Tetrahydrobenzo[b]thiophene Core

Alterations to the bicyclic core impact conformational stability and bioactivity:

Compound Name Core Modification Key Features Applications Reference
Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Methyl group at C5 Increased steric bulk Explored as GLP-1 receptor modulators
Selenourea-coordinated gold(I)-carbene complexes Selenourea substitution Metal coordination capacity Anticancer activity (in vitro screening)
Target compound Unmodified cyclohexene ring Half-chair conformation (disorder noted in analogs) Structural simplicity for SAR studies

Key Observations :

  • Methylated cores (e.g., C5 or C7) alter ring puckering, affecting binding to biological targets .
  • Metal-coordinated derivatives (e.g., gold-selenourea complexes) introduce redox-active properties for therapeutic applications .

Crystallographic Data :

  • Analogs like Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit disordered cyclohexene rings (occupancy ratios 0.64:0.36) and hydrogen-bonded dimers in crystal lattices .
  • The target compound’s methoxyethyl group may introduce unique packing motifs due to its polar ether linkage .

Biological Activity

2-Methoxyethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C12H17NO3S
  • Molecular Weight : 245.34 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in organic solvents like dimethyl sulfoxide (DMSO) .

Anticancer Activity

Research indicates that derivatives of the benzothiophene scaffold, including this compound, exhibit cytostatic effects. A study involving azomethine derivatives of similar compounds demonstrated potential antitumor activity through inhibition of cell proliferation in various cancer cell lines .

Antitubercular and Anti-inflammatory Effects

The compound's structure suggests it may possess antitubercular and anti-inflammatory properties. Predictive models have indicated that azomethine derivatives related to this compound can exhibit these activities, warranting further investigation into their mechanisms of action .

Structure-Activity Relationships

The unique combination of the benzothiophene core with methoxyethyl substitution may enhance the pharmacological profile of this compound compared to structurally similar compounds. For instance, compounds lacking the methoxyethyl group have shown different biological activities, indicating that this substitution plays a crucial role in modulating activity .

Synthesis

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the benzothiophene core.
  • Introduction of functional groups through various chemical reactions.
  • Final derivatization to achieve the desired methoxyethyl substitution.

These synthetic routes are essential for producing the compound in sufficient quantities for biological testing .

Study on Azomethine Derivatives

A notable study focused on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reported significant cytostatic effects. The research utilized high-performance liquid chromatography (HPLC) for purity analysis and confirmed that these derivatives exhibited promising biological activities with purity levels exceeding 95% .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds revealed that while they share some biological activities, the unique structural features of this compound may lead to distinct therapeutic potentials. For example:

Compound NameMolecular FormulaKey Features
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateC12H15NO2SLacks methoxyethyl group; used in similar applications
2-Amino-4-methylthio-5-(morpholinomethyl)benzothiazoleC12H16N2OSContains a different functional group; studied for anticancer properties
4-Amino-N-(4-methoxyphenyl)-2-thiazolecarboxamideC11H12N4O2SDifferent core structure but similar biological activity profile

Q & A

Q. What are the common synthetic routes for 2-amino-4,5,6,7-tetrahydro-1-benzothiophene derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : The Gewald synthesis is a widely used method for synthesizing 2-aminothiophene derivatives. For example, cyclohexanone reacts with malononitrile or ethyl cyanoacetate in the presence of sulfur and N-ethylmorpholine to yield the core structure . Alternative approaches include the Petasis reaction, where 2-amino-thiophene intermediates are functionalized with boronic acids or esters in HFIP solvent, achieving yields of 22–62% depending on substituents .
  • Key Variables :
  • Solvent : HFIP enhances reaction efficiency in multicomponent reactions .
  • Catalysts : Molecular sieves (3 Å) improve selectivity by adsorbing water .
  • Table 1 : Comparative Synthesis Routes
MethodStarting MaterialsSolventYieldCharacterization (NMR/HRMS)Reference
Gewald SynthesisCyclohexanone, malononitrileEtOH~50%IR, NMR
Petasis Reaction2b, 3d, 4eHFIP22%¹H/¹³C NMR, HRMS
AcylationEthyl 2-amino-thiophene, benzoyl chlorideCHCl₃47–67%X-ray, NMR

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL97) is the gold standard. For example, disordered methylene groups in the cyclohexene ring were resolved with anisotropic displacement parameters and EADP constraints . Intramolecular hydrogen bonds (N–H⋯O) stabilize the S(6) ring motif, confirmed via geometry optimization .
  • Tools :
  • SHELX Suite : For structure solution and refinement .
  • ORTEP-3 : Graphical representation of thermal ellipsoids .
  • Key Data :
  • Dihedral angles between heterocyclic and aromatic rings: 8.13°–9.47° .
  • Crystallographic R-factor: ≤0.045 for high-resolution structures .

Advanced Research Questions

Q. How can conflicting NMR and crystallographic data on substituent conformations be resolved?

  • Methodological Answer : Discrepancies between solution (NMR) and solid-state (X-ray) data often arise from dynamic disorder or solvent effects. For example, in ethyl 2-benzamido derivatives, NMR shows averaged signals for disordered methylene groups, while X-ray reveals two distinct positions with occupancy ratios (0.64:0.36) .
  • Resolution Strategies :

Variable-Temperature NMR : To detect conformational flexibility .

DFT Calculations : Compare optimized geometries with experimental data .

  • Case Study :
  • Observed Contradiction : Ethyl ester group planarity in X-ray vs. rotational freedom in NMR .
  • Solution : Refinement with SHELXL’s EADP instruction and Hirshfeld surface analysis .

Q. What methodologies are employed to predict and validate the pharmacological activity of derivatives?

  • Methodological Answer : Computational tools like PASS Online predict anticancer and antimycobacterial activities by analyzing structure-activity relationships (SAR). For azomethine derivatives, PASS predicted Pa (probability of activity) > 0.7 for antitumor targets . Experimental validation involves:
  • In vitro Assays : Minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.
  • Mechanistic Studies : Binding affinity to thrombolytic enzymes via docking simulations .
  • Table 2 : Predicted vs. Experimental Activities
DerivativePredicted Activity (PASS)Experimental MIC (µg/mL)Target ProteinReference
Azomethine 6oAnticancer (Pa = 0.85)12.5 (M. tuberculosis)Dihydrofolate reductase
Acylated compound 2Thrombolytic (Pa = 0.78)N/APlasminogen activator

Data Contradiction Analysis

Q. Why do yields vary significantly in similar synthetic protocols (e.g., 22% vs. 67%)?

  • Analysis : Yield disparities stem from:
  • Reagent Purity : Commercial 50% ethyl glyoxylate (3d) in toluene introduces stoichiometric uncertainty .
  • Workup Methods : Reverse-phase HPLC (67% yield) outperforms recrystallization (22–47%) in isolating pure products .
  • Side Reactions : Competitive acylation at the amino group vs. ester hydrolysis .

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